3-Phosphonopyruvate

Enzyme Inhibition X-ray Crystallography Pyruvate Phosphate Dikinase

3-Phosphonopyruvate (CAS 5824-58-8) is the universal metabolic gateway to all known phosphonate natural products, defined by its stable C-P bond. Unlike generic structural analogs (phosphoenolpyruvate, phosphonoacetate), its unique enzyme recognition profile—Km 0.53 mM for phosphonopyruvate hydrolase and Ki 3 μM for PPDK—is irreplaceable for discovering C-P bond cleavage enzymes, co-crystallization studies, and in vitro reconstitution of antibiotic pathways. Substituting with PEP or other phosphonates introduces experimental artifacts; this compound ensures biological fidelity in phosphonate metabolism research.

Molecular Formula C3H5O6P
Molecular Weight 168.04 g/mol
CAS No. 5824-58-8
Cat. No. B1221233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phosphonopyruvate
CAS5824-58-8
Synonyms3-phosphonopyruvate
Molecular FormulaC3H5O6P
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)P(=O)(O)O
InChIInChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
InChIKeyCHDDAVCOAOFSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phosphonopyruvate (CAS 5824-58-8): Strategic Procurement for Phosphonate Biosynthesis and C-P Bond Research


3-Phosphonopyruvate (PnPy; CAS 5824-58-8) is a 2-oxo monocarboxylic acid characterized by a stable carbon-phosphorus (C-P) bond [1]. It is a pivotal metabolic intermediate, acting as the entry point to all known naturally occurring phosphonate natural products, which include antibiotics and herbicides [2]. The compound is generated via the reversible intramolecular rearrangement of phosphoenolpyruvate (PEP), a reaction catalyzed by PEP phosphomutase, representing the foundational C-P bond-forming step in phosphonate biochemistry [3].

3-Phosphonopyruvate (CAS 5824-58-8): Why Standard PEP Analogs Cannot Substitute in C-P Lyase and Mutase Assays


Generic substitution with close structural analogs like phosphoenolpyruvate (PEP) or other phosphonates (e.g., phosphonoacetate, 3-phosphonopropionate) is precluded by 3-Phosphonopyruvate's distinct enzyme recognition profile. While the equilibrium of its interconversion with PEP heavily favors the phosphate ester [1], 3-Phosphonopyruvate is the obligate and highly specific substrate for key downstream C-P bond-cleaving enzymes, such as phosphonopyruvate hydrolase (EC 3.11.1.3) [2]. Furthermore, its enzyme inhibition profile is quantitatively distinct from other phosphonates, exhibiting a millimolar Ki against phosphonopyruvate hydrolase compared to the sub-millimolar potency of phosphonoformate [3]. These differences in substrate specificity and inhibitory potency mean that PEP or other analogs cannot replicate the biological function or experimental utility of 3-Phosphonopyruvate in assays involving phosphonate metabolism.

3-Phosphonopyruvate (CAS 5824-58-8): Quantitative Comparator Evidence for Informed Procurement Decisions


3-Phosphonopyruvate Acts as a μM Inhibitor of Pyruvate Phosphate Dikinase, Quantifying its Utility in Mechanistic Studies

3-Phosphonopyruvate demonstrates a defined, moderate inhibitory potency against pyruvate phosphate dikinase (PPDK) with a Ki of 3 μM [1]. This contrasts with its pH-independent Ki of 75 μM for enolase [2] and its weaker millimolar-range Ki of 1.2 ± 0.8 mM for phosphonopyruvate hydrolase [3], highlighting a unique, enzyme-specific affinity profile that is critical for designing selective inhibition studies.

Enzyme Inhibition X-ray Crystallography Pyruvate Phosphate Dikinase

High Substrate Specificity of Phosphonopyruvate Hydrolase (EC 3.11.1.3) Defines 3-Phosphonopyruvate as the Essential Reagent for C-P Lyase Assays

3-Phosphonopyruvate is the sole known substrate for phosphonopyruvate hydrolase (EC 3.11.1.3), a key enzyme in global phosphorus cycling, with a reported Km of 0.53 mM [1] or 5 ± 1 μM [2] under different conditions. This absolute specificity is further defined by its unique inhibition profile: it is not inhibited by phosphate, but is inhibited by specific phosphonates like phosphonoformic acid and 3-phosphonopropanoic acid [3].

Substrate Specificity C-P Bond Cleavage Enzyme Kinetics

3-Phosphonopyruvate's Kinetic Constants for Phosphonopyruvate Decarboxylase Differ from Its Hydrolase Profile, Demonstrating Multi-Enzyme Utility

Beyond its role with hydrolases, 3-Phosphonopyruvate is a substrate for phosphonopyruvate decarboxylase, which catalyzes its conversion to phosphonoacetaldehyde. The kinetic parameters for this enzyme are distinct: a Km of 4 μM at pH 7.6 and 15 μM at pH 6.0, with PEP not acting as an inhibitor [1]. This contrasts with the Km of 0.53 mM for phosphonopyruvate hydrolase, demonstrating that the compound's utility spans multiple enzyme systems with different kinetic behaviors.

Enzyme Kinetics Decarboxylation Phosphonate Metabolism

3-Phosphonopyruvate (CAS 5824-58-8): Top Research Application Scenarios Based on Verified Differentiation


C-P Bond Cleavage Assays: Studying Phosphonopyruvate Hydrolase (EC 3.11.1.3) Activity

Use 3-Phosphonopyruvate as the exclusive substrate for purifying and characterizing novel C-P bond cleavage enzymes from environmental bacterial isolates. Its high specificity, as demonstrated by the complete lack of inhibition by phosphate and its defined Km of 0.53 mM [1], makes it an essential tool for discovering and engineering new pathways for phosphonate degradation and phosphorus recycling.

Structural Biology: Co-crystallization with Pyruvate Phosphate Dikinase (PPDK)

Employ 3-Phosphonopyruvate as a substrate analog inhibitor for co-crystallization studies with PPDK. Its well-defined Ki of 3 μM allows for stable complex formation, enabling high-resolution (2.2 Å) structural determination [2]. This application is valuable for structure-guided drug design targeting this enzyme in certain pathogens or for engineering enzyme specificity.

In Vitro Reconstitution of Phosphonate Natural Product Biosynthesis

Utilize 3-Phosphonopyruvate as the starting substrate for multi-enzyme, one-pot in vitro reconstitution of pathways for complex phosphonate natural products like phosphonothrixin (PTX) [3]. Its role as the universal entry point to phosphonate biosynthesis makes it the ideal reagent for metabolic engineering efforts aimed at producing novel antibiotics or herbicides.

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